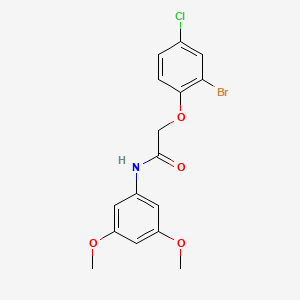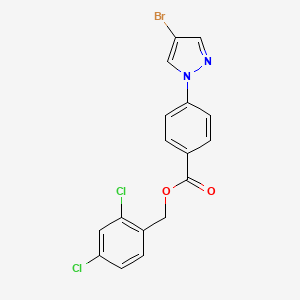
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide, commonly known as BCA, is a synthetic compound that belongs to the family of amides. It has been used extensively in scientific research due to its unique properties and applications. Additionally, we will list as many future directions as possible for further research on this compound.
科学研究应用
BCA has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in cell signaling and regulation. BCA has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
作用机制
BCA inhibits the activity of PKC enzymes by binding to their catalytic domain. This prevents the enzymes from phosphorylating their target substrates, which in turn leads to the suppression of various cellular signaling pathways. The exact mechanism of action of BCA on PKC enzymes is still being investigated, but it is believed to involve the disruption of the enzyme's structure and function.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro, as well as in animal models. BCA also has anti-inflammatory properties, which have been demonstrated in various animal models of inflammation. Additionally, BCA has been shown to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of BCA for lab experiments is its potency and specificity. It is a potent inhibitor of PKC enzymes, making it an excellent tool for studying the role of these enzymes in various cellular processes. Additionally, BCA has been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, one limitation of BCA is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
未来方向
There are several future directions for research on BCA. One area of research is the development of more potent and specific inhibitors of PKC enzymes based on the structure of BCA. Additionally, further research is needed to elucidate the exact mechanism of action of BCA on PKC enzymes. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of BCA in various animal models. Finally, BCA could be explored as a potential therapeutic agent for the treatment of autoimmune diseases.
合成方法
The synthesis of BCA involves the reaction of 2-bromo-4-chlorophenol with 3,5-dimethoxyaniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with acetic acid to yield the final product, BCA. This method has been optimized to produce high yields of BCA with excellent purity.
属性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-12-6-11(7-13(8-12)22-2)19-16(20)9-23-15-4-3-10(18)5-14(15)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIJVMVWIMYGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6027636.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B6027644.png)
![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6027652.png)


![2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6027666.png)
![3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)
![N-(3-chloro-4-methylphenyl)-2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6027678.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6027687.png)
![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)
![1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6027700.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol](/img/structure/B6027705.png)
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6027720.png)
![N-[4-({2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B6027723.png)